2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWISJYVSNFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. Its unique structural features, including an oxadiazole ring and a phenylthio group, suggest potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.39 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves multiple steps using solvents like dimethylformamide or dichloromethane. Catalysts may be employed to enhance yields. The detailed synthetic pathway remains an area for further exploration to optimize production methods.
Antiproliferative Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a library of 1,2,5-oxadiazole derivatives demonstrated cytotoxicity towards HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines when tested with the MTT assay .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| This compound | HeLa | TBD |
Cholinesterase Inhibition
The compound has also been investigated for its inhibitory effects on cholinesterases (AChE and BChE). In vitro studies indicated that derivatives containing the oxadiazole moiety showed promising inhibition profiles. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against hAChE and hBChE .
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) |
|---|---|---|
| Similar Compound A | 0.052 ± 0.010 | 1.085 ± 0.035 |
| Similar Compound B | TBD | TBD |
The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the oxadiazole ring may interact with specific molecular targets involved in cellular proliferation and apoptosis pathways. Preliminary studies suggest potential interactions with cholinergic receptors and enzymes involved in neurotransmission.
Case Studies
In vivo studies using rat models have evaluated the neuroprotective effects of related oxadiazole compounds in behavioral tests such as the Y-maze and Morris water maze tests. These studies indicated improvements in cognitive functions and neuronal morphology in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
